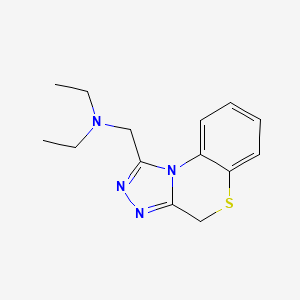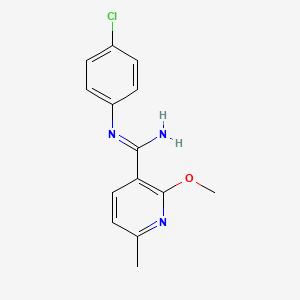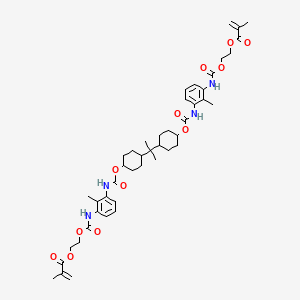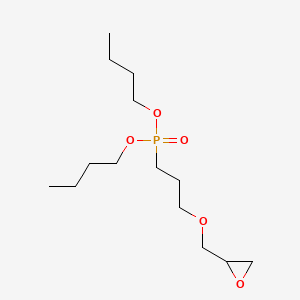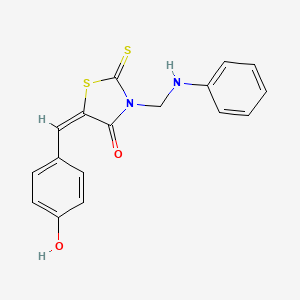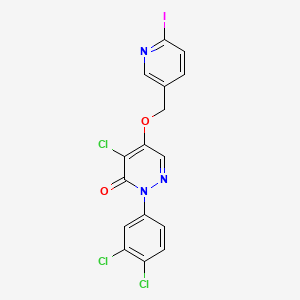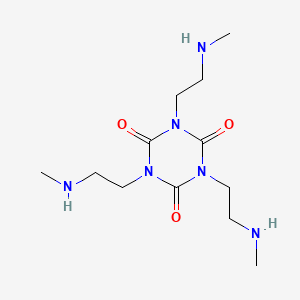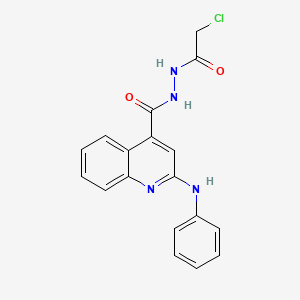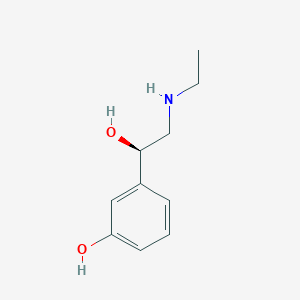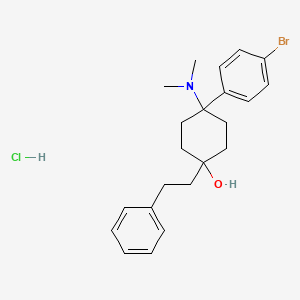
Bdpc hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bdpc hydrochloride, also known as bromadol hydrochloride, is a potent synthetic opioid with a distinctive arylcyclohexylamine chemical structure. It was developed by Daniel Lednicer at Upjohn in the 1970s. The compound is known for its high potency, being estimated to be around 504 times the potency of morphine for its more active trans-isomer .
準備方法
Bdpc hydrochloride is synthesized through a series of chemical reactions involving the formation of its arylcyclohexylamine structure. The synthetic route typically involves the reaction of 4-bromobenzyl cyanide with cyclohexanone in the presence of a base to form the intermediate compound. This intermediate is then subjected to reductive amination with dimethylamine to yield Bdpc. The final step involves the conversion of Bdpc to its hydrochloride salt by treatment with hydrochloric acid .
化学反応の分析
Bdpc hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: The bromine atom in the aryl ring can be substituted with other halogens or functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
科学的研究の応用
Bdpc hydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for studying the properties and reactions of synthetic opioids.
Biology: The compound is used in biological research to study its effects on opioid receptors and its potential as a pain management drug.
Medicine: this compound is investigated for its analgesic properties and potential use in pain management therapies.
Industry: The compound is used in the development of new synthetic opioids and related pharmaceuticals
作用機序
Bdpc hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, reducing the perception of pain. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptor and its ability to cross the blood-brain barrier efficiently .
類似化合物との比較
Bdpc hydrochloride is compared with other synthetic opioids such as fentanyl, cebranopadol, and tramadol. While all these compounds act on opioid receptors, this compound is unique due to its arylcyclohexylamine structure and its exceptionally high potency. Similar compounds include:
Fentanyl: Another highly potent synthetic opioid, but with a different chemical structure.
Cebranopadol: A novel analgesic with a mixed mechanism of action on opioid and nociceptin receptors.
Tramadol: A less potent synthetic opioid with additional action on serotonin and norepinephrine reuptake
This compound stands out due to its unique structure and high potency, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
70895-01-1 |
|---|---|
分子式 |
C22H29BrClNO |
分子量 |
438.8 g/mol |
IUPAC名 |
4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H28BrNO.ClH/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18;/h3-11,25H,12-17H2,1-2H3;1H |
InChIキー |
UOEMILZBKFSGOB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



